1,3,5-Trihydroxy-2-(methoxymethyl)anthracene-9,10-dione
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Overview
Description
1,3,5-Trihydroxy-2-(methoxymethyl)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse biological activities and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trihydroxy-2-(methoxymethyl)anthracene-9,10-dione can be synthesized through various methods. One common approach involves the methylation of 1,3,5-trihydroxyanthraquinone using methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, ensuring complete conversion of the starting material .
Industrial Production Methods
Industrial production of this compound often involves large-scale fermentation processes using marine-derived fungi, such as Fusarium species. The fungi are cultured under controlled conditions, and the desired anthraquinone derivatives are extracted and purified from the fungal biomass .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trihydroxy-2-(methoxymethyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to form hydroquinones.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products
Scientific Research Applications
1,3,5-Trihydroxy-2-(methoxymethyl)anthracene-9,10-dione has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex anthraquinone derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In cancer research, it is believed to induce apoptosis in cancer cells by interfering with DNA replication and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 1,4,6-Trihydroxy-7-(1-hydroxyethyl)-3-methoxyanthracene-9,10-dione
- 1,6-Dihydroxy-7-(1-hydroxyethyl)-3-methoxyanthracene-9,10-dione
- 1-Hydroxy-2,3-dimethylanthracene-9,10-dione
Uniqueness
1,3,5-Trihydroxy-2-(methoxymethyl)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxymethyl group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
124854-45-1 |
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Molecular Formula |
C16H12O6 |
Molecular Weight |
300.26 g/mol |
IUPAC Name |
1,3,5-trihydroxy-2-(methoxymethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C16H12O6/c1-22-6-9-11(18)5-8-13(16(9)21)14(19)7-3-2-4-10(17)12(7)15(8)20/h2-5,17-18,21H,6H2,1H3 |
InChI Key |
QPAINZVYGPYFIU-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C(=CC=C3)O)O |
Origin of Product |
United States |
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